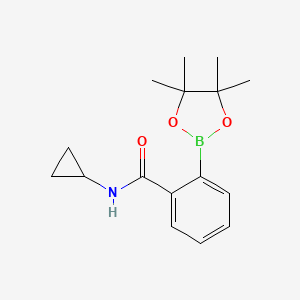

N-Cyclopropyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Description

N-Cyclopropyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS: 2377610-59-6, Molecular Formula: C₁₆H₂₂BNO₃, Molecular Weight: 287.16) is a boronate ester-containing benzamide derivative. It features a cyclopropyl group attached to the amide nitrogen and a tetramethyl-1,3,2-dioxaborolane moiety at the ortho position of the benzamide core. This compound is synthesized as a high-purity (96%) intermediate, primarily for pharmaceutical and agrochemical applications, particularly in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction . Its structural design leverages the boronate ester group’s reactivity in forming carbon-carbon bonds, while the cyclopropyl group may enhance metabolic stability in drug candidates .

Properties

IUPAC Name |

N-cyclopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BNO3/c1-15(2)16(3,4)21-17(20-15)13-8-6-5-7-12(13)14(19)18-11-9-10-11/h5-8,11H,9-10H2,1-4H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZZZQKNUDJPCSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C(=O)NC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves a multi-step process. One common method includes the following steps:

Formation of the benzamide core: This involves the reaction of a suitable benzoyl chloride with cyclopropylamine to form N-cyclopropylbenzamide.

Introduction of the boronic ester group: The benzamide derivative is then reacted with tetramethyl-1,3,2-dioxaborolane under specific conditions to introduce the boronic ester group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various types of chemical reactions, including:

Substitution reactions: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions, forming new carbon-carbon bonds.

Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Suzuki-Miyaura reaction: Typically involves palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent.

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Major Products Formed

Suzuki-Miyaura reaction: Produces biaryl compounds.

Oxidation: Can lead to the formation of hydroxylated derivatives.

Reduction: Results in the formation of reduced benzamide derivatives.

Scientific Research Applications

Organic Synthesis

N-Cyclopropyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is primarily utilized in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

Key Reaction Conditions:

- Catalyst : Palladium (commonly Pd(0) or Pd(II) complexes)

- Base : Potassium carbonate or cesium carbonate

- Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF)

- Temperature : Typically between 80°C and 100°C

Medicinal Chemistry

The compound shows promise as a building block for biologically active molecules. Its ability to form biaryl structures is crucial in developing potential drug candidates. Research indicates that compounds with similar structures exhibit various pharmacological activities, including anti-inflammatory and anticancer properties.

Material Science

In the industrial sector, this compound is used in producing advanced materials such as polymers and electronic materials. Its reactivity allows for the incorporation of complex organic frameworks into material designs.

Case Study 1: Drug Development

A study demonstrated the application of this compound in synthesizing a series of anti-cancer agents. The compound facilitated the creation of key intermediates that were further modified to enhance biological activity.

Case Study 2: Agrochemical Synthesis

Another research project highlighted its role in developing agrochemicals through cross-coupling reactions that produced novel herbicides. The efficiency of the Suzuki-Miyaura reaction using this compound allowed for the rapid synthesis of diverse chemical libraries.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in organic synthesis. The cyclopropyl group also contributes to the compound’s stability and reactivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-Cyclopropyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide with structurally related benzamide and boronate ester derivatives:

Key Observations

Structural Variations :

- Positional Isomerism : The target compound’s boronate ester at the 2-position (ortho) may confer distinct steric and electronic effects compared to the 3- or 4-position analogs (e.g., ). Ortho-substituted benzamides often exhibit hindered rotation, influencing binding in catalytic systems .

- Amide vs. Sulfonamide : Replacing the amide with a sulfonamide group () enhances hydrolytic stability but may reduce hydrogen-bonding capacity .

Functional Group Impact :

- Cyclopropyl Group : Present in the target compound and , this group improves metabolic resistance compared to linear alkyl chains (e.g., 3-chloropropyl in ) .

- Boronate Ester Reactivity : All compounds share the tetramethyl-1,3,2-dioxaborolane group, enabling Suzuki-Miyaura cross-coupling. However, electronic effects from substituents (e.g., electron-withdrawing chlorine in ) may alter reaction rates .

Synthesis and Purity :

- The target compound and its sulfonamide analog () are synthesized via multi-step routes with high purity (96%), critical for pharmaceutical applications. In contrast, methoxypropyl derivatives () require complex syntheses but lack reported purity data .

Applications: Drug Intermediates: The methoxypropyl variant () is explicitly used in drug synthesis, while the dimethylaminopropyl analog () may enhance aqueous solubility for biologics . Catalysis: The target compound’s ortho-substitution likely optimizes steric bulk for regioselective coupling reactions .

Biological Activity

N-Cyclopropyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound has the molecular formula and features a cyclopropyl group attached to a benzamide structure with a boron-containing dioxaborolane moiety. The presence of the dioxaborolane ring is significant for its reactivity and biological applications.

The primary mechanism of action for this compound involves its role in facilitating carbon-carbon bond formation through Suzuki-Miyaura cross-coupling reactions. This reaction is catalyzed by palladium and involves the transmetalation of the boron atom with an aryl or vinyl halide, leading to the formation of biaryl compounds that are crucial in drug synthesis and development .

Antiparasitic Activity

Research indicates that the incorporation of the cyclopropyl group enhances antiparasitic activity. In one study, derivatives containing cyclopropyl groups maintained significant activity against parasites with effective concentrations (EC50) as low as 0.011 μM. However, it was noted that while cyclopropyl substitution did not improve metabolic stability, it exacerbated metabolic degradation in human liver microsomes .

GSK-3β Inhibition

Another area of interest is the compound's potential as a GSK-3β inhibitor. GSK-3β is implicated in various diseases, including cancer and neurodegenerative disorders. Compounds similar to this compound have shown competitive inhibition with IC50 values as low as 8 nM. This suggests that modifications to the structure could yield potent inhibitors for therapeutic applications .

Table 1: Summary of Biological Activities

| Activity Type | EC50 / IC50 Values | Reference |

|---|---|---|

| Antiparasitic | 0.011 μM | |

| GSK-3β Inhibition | 8 nM | |

| Metabolic Stability | CL int: 157 μL/min/mg |

Synthesis and Applications

The synthesis of this compound typically involves palladium-catalyzed reactions where boron-containing reagents facilitate the formation of complex organic molecules. Its applications extend beyond medicinal chemistry into materials science, where it serves as an intermediate in producing advanced polymers and electronic materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.